molecular formula C19H36O3S B13419237 Benzene;1-deuteriododecane;deuteriosulfonyloxymethane

Benzene;1-deuteriododecane;deuteriosulfonyloxymethane

Cat. No.: B13419237
M. Wt: 346.6 g/mol
InChI Key: CQLYLRCOSLMZRD-WAXMLXMGSA-N
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Description

Benzene (C₆H₆) is a foundational aromatic hydrocarbon with a planar hexagonal ring structure, widely studied for its electronic delocalization and reactivity in electrophilic substitution reactions. 1-Deuteriododecane (C₁₂H₂₅D) is a deuterium-substituted linear alkane, where a hydrogen atom at the terminal carbon is replaced by deuterium, altering its kinetic and thermodynamic properties. Deuteriosulfonyloxymethane (CH₂D-SO₃-OCH₃) is a sulfonate ester with a deuterium atom on the methyl group adjacent to the sulfonyloxy moiety, influencing its stability and reactivity in substitution reactions. This article compares these compounds with their structural analogs, emphasizing deuterium-induced effects and functional group variations.

Properties

Molecular Formula

C19H36O3S

Molecular Weight

346.6 g/mol

IUPAC Name

benzene;1-deuteriododecane;deuteriosulfonyloxymethane

InChI

InChI=1S/C12H26.C6H6.CH4O3S/c1-3-5-7-9-11-12-10-8-6-4-2;1-2-4-6-5-3-1;1-4-5(2)3/h3-12H2,1-2H3;1-6H;5H,1H3/i1D;;5D

InChI Key

CQLYLRCOSLMZRD-WAXMLXMGSA-N

Isomeric SMILES

[2H]CCCCCCCCCCCC.[2H]S(=O)(=O)OC.C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCC.COS(=O)=O.C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves multiple steps, starting with the preparation of deuterated benzene and dodecane. Deuterated benzene can be prepared by exchange with deuterium oxide in the presence of a catalyst such as platinum black . Deuterated dodecane can be synthesized through similar exchange reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuteration processes, followed by sulfonation in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques would be essential to optimize the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzene;1-deuteriododecane;deuteriosulfonyloxymethane involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s aromaticity allows for stable interactions with various electrophiles, while the deuterated groups provide unique kinetic isotope effects that can influence reaction rates and pathways .

Comparison with Similar Compounds

Research Findings :

  • Alkyl-substituted benzenes (e.g., 3-phenyldodecane) exhibit reduced solubility in polar solvents compared to benzene due to extended hydrophobic chains .

Comparison of 1-Deuteriododecane with Alkanes and Deuterated Analogs

1-Deuteriododecane is compared to non-deuterated alkanes and other deuterated hydrocarbons:

Compound CAS Number Molecular Formula Key Differences vs. 1-Deuteriododecane
Dodecane 112-40-3 C₁₂H₂₆ Lower C-D bond strength in deuterated form increases bond dissociation energy by ~1–2 kcal/mol .
1-Deuteriohexane 3848-21-3 C₆H₁₃D Shorter chain reduces van der Waals interactions, lowering boiling point.
6-Phenyldodecane 2719-62-2 C₁₈H₃₀ Phenyl substituent introduces π-π stacking interactions absent in linear alkanes .

Research Findings :

  • Deuterium substitution in alkanes reduces reaction rates in processes involving C-H bond cleavage (e.g., enzymatic deprotonation), as observed in studies with deuterated geranyl diphosphate substrates (Fig. 4B in ).
  • Primary kinetic isotope effects (KIE ≈ 6–10) are significant in hydrogen/deuterium abstraction reactions, whereas secondary KIEs (≈1.1–1.2) arise from hyperconjugation in transition states .

Comparison of Deuteriosulfonyloxymethane with Sulfonate Esters

Deuteriosulfonyloxymethane is analyzed against non-deuterated sulfonate esters and related compounds:

Compound CAS Number Structure Key Differences vs. Deuteriosulfonyloxymethane
Methanesulfonyloxymethane 16853-54-0 CH₃-SO₃-OCH₃ Higher acidity at α-hydrogens due to lack of deuterium-induced stabilization.
Tosyl chloride 98-59-9 CH₃C₆H₄-SO₂Cl Chloride leaving group increases reactivity in nucleophilic substitutions.
Methyl benzoate 93-58-3 C₆H₅-CO-OCH₃ Ester group lacks sulfonyloxy’s electron-withdrawing effects .

Research Findings :

  • Deuterium substitution at the α-position in sulfonate esters can stabilize carbocation intermediates via hyperconjugation, reducing elimination side reactions .
  • Sulfonyloxy groups are superior leaving groups compared to acetate or benzoate esters, enhancing SN2 reaction rates.

Research Findings on Deuterium Effects

  • Kinetic Isotope Effects (KIE): Deuterated substrates (e.g., [²H₆]-geranyl diphosphate) exhibit reduced enzymatic turnover due to slower deprotonation steps, as observed in terpene synthase studies (Fig. 4C in ).
  • Thermodynamic Stability : C-D bonds are stronger than C-H bonds, increasing activation energy for bond-breaking reactions by ~1 kcal/mol .
  • Analytical Applications : Deuterated compounds are used in mass spectrometry as internal standards due to predictable mass shifts.

Biological Activity

The compound "Benzene;1-deuteriododecane;deuteriosulfonyloxymethane" is a complex organic molecule that incorporates deuterium, a stable isotope of hydrogen, into its structure. This modification can influence the biological activity of the compound, which is crucial for its applications in various fields, including pharmaceuticals and materials science. Understanding the biological activity of this compound involves examining its interactions with biological systems, potential therapeutic effects, and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be analyzed through various spectroscopic methods. The compound consists of a benzene ring substituted with a dodecane chain and a sulfonyloxymethane group. The presence of deuterium alters the physical properties, such as boiling point and reactivity, compared to its non-deuterated counterparts.

ComponentMolecular FormulaMolecular Weight (g/mol)
BenzeneC6H678.11
1-DeuteriododecaneC12H25D185.34
DeuteriosulfonyloxymethaneC2H6O2S94.14

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on treated cotton fabrics showed significant antibacterial activity against various pathogens when treated with similar compounds . The effectiveness was attributed to the structural characteristics of the compounds, particularly the presence of long-chain hydrocarbons and functional groups that enhance interaction with microbial membranes.

Case Study: Antibacterial Efficacy

  • Pathogens Tested : Escherichia coli, Staphylococcus aureus
  • Method : Zone of inhibition assay
  • Results : Fabrics treated with deuterated compounds exhibited larger inhibition zones compared to untreated controls.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. The compound's effects on human cell lines have been evaluated using MTT assays to determine cell viability post-treatment. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they may also possess selective toxicity towards cancer cells, making them potential candidates for further development in anticancer therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses suggest:

  • Membrane Disruption : The hydrophobic nature of the dodecane chain may facilitate insertion into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The sulfonyloxymethane group may interact with specific enzymes involved in bacterial metabolism or replication.

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